2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-fluoroanilino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O4S/c1-16-8-13-21(35-2)20(14-16)29-22(32)15-31-24(27)23(36(33,34)19-6-4-3-5-7-19)25(30-31)28-18-11-9-17(26)10-12-18/h3-14H,15,27H2,1-2H3,(H,28,30)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYPBUWQOXZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrazole ring, an acetamide group, and various aromatic substituents, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.6 g/mol. The presence of functional groups like the amine, sulfonyl, and methoxy enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN5O3S |
| Molecular Weight | 493.6 g/mol |
| Structure | Pyrazole ring with acetamide and sulfonyl groups |
Research indicates that compounds similar to this pyrazole derivative exhibit a range of biological activities, particularly in oncology. The mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific protein kinases involved in cancer signaling pathways, which are crucial for cell proliferation and survival.
- Anti-inflammatory Activity : Pyrazole derivatives have shown potential in modulating inflammatory responses by inhibiting cyclooxygenase enzymes.
- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit various kinases associated with cancer cell proliferation and migration. For instance, compounds structurally related to this one have been shown to selectively inhibit p38 MAP kinase, which plays a role in cellular responses to stress and inflammation .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole compounds. They can act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process .
Analgesic Effects
The analgesic activity of pyrazole derivatives has been documented in various studies, suggesting their potential use in pain relief therapies .
Case Studies and Research Findings
- Inhibition of p38 MAP Kinase : A study on related pyrazole compounds revealed that they could bind effectively to the ATP binding pocket of p38 MAP kinase, demonstrating selectivity and potency against this target .
- Structural Optimization : Research utilizing X-ray crystallography has provided insights into optimizing the potency and physicochemical properties of similar compounds by modifying substituents on the pyrazole scaffold .
- Therapeutic Applications : The unique combination of substituents in this compound suggests potential applications not only in cancer therapy but also in treating inflammatory diseases due to its dual action on kinases and COX enzymes .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Heterocycle Core : The target compound’s pyrazole core is distinct from triazole-based analogs (e.g., ). Pyrazoles generally exhibit higher metabolic stability compared to triazoles due to reduced ring strain .
The 4-fluorophenylamino moiety increases lipophilicity, which could enhance membrane permeability relative to chlorophenyl or methoxyphenyl groups in other acetamides . The 2-methoxy-5-methylphenyl acetamide side chain may optimize solubility compared to bulkier substituents (e.g., pyridinyl or thiophenyl groups) .
Pharmacological and Physicochemical Properties
Table 3: Inferred Properties Based on Structural Analogues
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to minimize side reactions?
Answer: Synthesis optimization requires careful control of reaction conditions, particularly the choice of oxidizing and reducing agents. For example, hydrogen peroxide (oxidative) and lithium aluminum hydride (reductive) are commonly used, but stoichiometric ratios, temperature (e.g., 0–5°C for sensitive intermediates), and solvent polarity must be tailored to stabilize reactive intermediates like the sulfonyl or pyrazole groups . Parallel monitoring via TLC or HPLC is critical to track intermediate formation and adjust conditions in real time .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR : Analyze chemical shifts for the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and sulfonyl moiety (δ ~3.1–3.5 ppm for SO₂CH₂) .
- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., sulfonyl vs. acetamide orientation) using single-crystal diffraction data, as demonstrated for analogous pyrazole-thiazole hybrids .
- HRMS : Validate molecular weight (expected ~550–600 g/mol range) with <2 ppm error .
Intermediate/Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different studies?
Answer: Contradictions often arise from variations in assay conditions or structural analogs. For example:
- Assay specificity : Compare inhibition constants (Ki) against isoforms of target enzymes (e.g., kinase vs. phosphatase) using isothermal titration calorimetry (ITC) to quantify binding .
- Structural analogs : Evaluate substituent effects (e.g., replacing 4-fluorophenyl with chlorophenyl in reduces antimicrobial activity by 40%) to isolate critical functional groups .
- Solubility : Adjust DMSO concentration (<1% v/v) in cell-based assays to avoid false negatives .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
Answer:
- Docking studies : Use AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., Lys123 in kinase targets) . Validate with mutagenesis (e.g., alanine scanning) to confirm binding hotspots .
- Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition mode (competitive vs. non-competitive) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with the compound .
Advanced Methodological Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a specific receptor?
Answer:
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy at the 2-methoxyphenyl group) and screen against a receptor panel using SPR (surface plasmon resonance) .
- 3D-QSAR : Generate CoMFA/CoMSIA models using IC₅₀ data from 20+ analogs to predict steric/electrostatic requirements for selectivity .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation, as seen in .
Q. What analytical approaches are suitable for resolving conflicting data on this compound’s pharmacokinetic properties?
Answer:
- LC-MS/MS quantification : Compare bioavailability in rodent plasma (Cₘₐₓ, t₁/₂) using a validated method with deuterated internal standards .
- Permeability assays : Use Caco-2 cell monolayers to differentiate passive diffusion (Papp >1×10⁻⁶ cm/s) from active transport .
- Protein binding : Apply equilibrium dialysis to measure free fraction (% unbound) and correlate with in vivo efficacy .
Data Analysis & Interpretation
Q. How should researchers interpret discrepancies in cytotoxicity data between in vitro and in vivo models?
Answer:
- Metabolite profiling : Identify active metabolites (e.g., N-demethylated derivatives) via UPLC-QTOF and retest in vitro .
- Microenvironment factors : Replicate hypoxia (1% O₂) in 3D tumor spheroids to mimic in vivo conditions and reassess IC₅₀ .
- Dose scaling : Apply allometric scaling (e.g., body surface area) to adjust in vitro doses for murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
